molecular formula C28H30N2O3 B4232149 4-(2-Methylpropoxy)-N-(4-{[(1-phenylcyclopropyl)methyl]carbamoyl}phenyl)benzamide

4-(2-Methylpropoxy)-N-(4-{[(1-phenylcyclopropyl)methyl]carbamoyl}phenyl)benzamide

Cat. No.: B4232149
M. Wt: 442.5 g/mol
InChI Key: PBYSARALJYMGME-UHFFFAOYSA-N
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Description

4-(2-Methylpropoxy)-N-(4-{[(1-phenylcyclopropyl)methyl]carbamoyl}phenyl)benzamide is a complex organic compound with a molecular formula of C28H30N2O3 This compound is characterized by its intricate structure, which includes an isobutoxy group, a phenylcyclopropylmethyl group, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylpropoxy)-N-(4-{[(1-phenylcyclopropyl)methyl]carbamoyl}phenyl)benzamide involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the isobutoxy group: This can be achieved through the reaction of an appropriate alcohol with an alkyl halide under basic conditions.

    Introduction of the phenylcyclopropylmethyl group: This step involves the formation of a cyclopropane ring, which can be done using a Simmons-Smith reaction or other cyclopropanation methods.

    Coupling with the benzamide core: The final step involves coupling the synthesized intermediates with a benzamide derivative using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpropoxy)-N-(4-{[(1-phenylcyclopropyl)methyl]carbamoyl}phenyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-(2-Methylpropoxy)-N-(4-{[(1-phenylcyclopropyl)methyl]carbamoyl}phenyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Methylpropoxy)-N-(4-{[(1-phenylcyclopropyl)methyl]carbamoyl}phenyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-isobutoxy-N-[4-({[(1-phenylcyclopropyl)methyl]amino}carbonyl)phenyl]acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    4-isobutoxy-N-[4-({[(1-phenylcyclopropyl)methyl]amino}carbonyl)phenyl]propionamide: Similar structure but with a propionamide group instead of a benzamide group.

Uniqueness

The uniqueness of 4-(2-Methylpropoxy)-N-(4-{[(1-phenylcyclopropyl)methyl]carbamoyl}phenyl)benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[[4-(2-methylpropoxy)benzoyl]amino]-N-[(1-phenylcyclopropyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O3/c1-20(2)18-33-25-14-10-22(11-15-25)27(32)30-24-12-8-21(9-13-24)26(31)29-19-28(16-17-28)23-6-4-3-5-7-23/h3-15,20H,16-19H2,1-2H3,(H,29,31)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYSARALJYMGME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCC3(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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